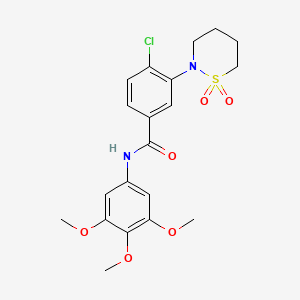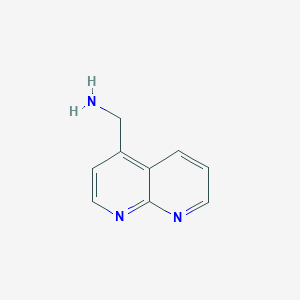
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3,4,5-trimethoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3,4,5-trimethoxyphenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique combination of functional groups, including a chloro-substituted benzene ring, a dioxido-thiazinane ring, and a trimethoxyphenyl group, which may contribute to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3,4,5-trimethoxyphenyl)benzamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the thiazinane ring: This step might involve the cyclization of a suitable precursor containing sulfur and nitrogen atoms under oxidative conditions to form the 1,2-thiazinane ring.
Introduction of the chloro group: Chlorination of a benzene derivative using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with trimethoxyphenyl group: This step could involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the trimethoxyphenyl group to the benzene ring.
Formation of the benzamide: The final step might involve the reaction of the intermediate with an amine or an amide-forming reagent to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The thiazinane ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride for reduction reactions.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted benzamides or thiazinanes.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzamides.
Medicine: Potential therapeutic applications due to its unique structure and possible biological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, such as enzymes, receptors, or ion channels. The presence of the chloro, dioxido-thiazinane, and trimethoxyphenyl groups may enhance its binding affinity and specificity towards certain targets, leading to its biological effects.
相似化合物的比较
Similar Compounds
4-chloro-N-(3,4,5-trimethoxyphenyl)benzamide: Lacks the thiazinane ring.
3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3,4,5-trimethoxyphenyl)benzamide: Lacks the chloro group.
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide: Lacks the trimethoxyphenyl group.
Uniqueness
The unique combination of functional groups in 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3,4,5-trimethoxyphenyl)benzamide may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific properties.
属性
分子式 |
C20H23ClN2O6S |
|---|---|
分子量 |
454.9 g/mol |
IUPAC 名称 |
4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-(3,4,5-trimethoxyphenyl)benzamide |
InChI |
InChI=1S/C20H23ClN2O6S/c1-27-17-11-14(12-18(28-2)19(17)29-3)22-20(24)13-6-7-15(21)16(10-13)23-8-4-5-9-30(23,25)26/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,22,24) |
InChI 键 |
MPOKJDHJYRQOQI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=C(C=C2)Cl)N3CCCCS3(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4'-bipyridine](/img/structure/B12624354.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-](/img/structure/B12624356.png)
![4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid](/img/structure/B12624358.png)
![(5R)-1,7-Diazaspiro[4.6]undecan-6-one](/img/structure/B12624368.png)
![1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12624370.png)
![3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione](/img/structure/B12624379.png)
![7-(Trimethylsilyl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12624384.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B12624386.png)

![N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide](/img/structure/B12624399.png)

![4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine](/img/structure/B12624404.png)

